molecular formula C20H24N6O3S B6469179 6-[5-(2-methoxy-4-methylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine CAS No. 2640949-45-5

6-[5-(2-methoxy-4-methylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine

Cat. No.: B6469179
CAS No.: 2640949-45-5
M. Wt: 428.5 g/mol
InChI Key: NXYHSBQKITZWAX-UHFFFAOYSA-N
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Description

This compound is a purine derivative, which means it’s likely to be a heterocyclic aromatic organic compound. Purines are biologically significant and are found in many natural substances, such as DNA and caffeine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring is a fused ring system made up of a pyrimidine ring and an imidazole ring. The octahydropyrrolo[3,4-c]pyrrol-2-yl group is a bicyclic structure, and the methoxy and methylbenzenesulfonyl groups are common functional groups in organic chemistry .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in it. For example, the methoxy group might undergo reactions typical of ethers, such as cleavage under acidic conditions. The sulfonyl group could potentially be involved in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers. These could affect properties such as its boiling point, melting point, solubility, and stability .

Mechanism of Action

Without more specific information, it’s difficult to predict the exact mechanism of action of this compound. If it’s a biologically active compound, it might interact with enzymes or other proteins in the body, but this would depend on the exact structure and stereochemistry of the compound .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound. As with any chemical, it should be handled with care, and appropriate safety precautions should be taken when handling and disposing of it .

Properties

IUPAC Name

6-[5-(2-methoxy-4-methylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3S/c1-13-4-5-17(16(6-13)29-3)30(27,28)26-9-14-7-25(8-15(14)10-26)20-18-19(21-11-22-20)24(2)12-23-18/h4-6,11-12,14-15H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYHSBQKITZWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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